4-[2-(Diethylamino)ethyl]aniline
Overview
Description
4-[2-(Diethylamino)ethyl]aniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a diethylamino group attached to an ethyl chain, which is further connected to an aniline ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The compound “4-[2-(Diethylamino)ethyl]aniline” is structurally similar to procaine , a local anesthetic. It is likely that this compound also targets voltage-gated sodium channels in neurons, inhibiting the propagation of action potentials and thus reducing the sensation of pain .
Mode of Action
As a potential local anesthetic, “this compound” likely works by blocking sodium channels in the neuronal cell membrane . This prevents the influx of sodium ions during the depolarization phase of an action potential, thereby inhibiting the generation and conduction of nerve impulses .
Biochemical Pathways
Based on its structural similarity to procaine, it may affect the pain signaling pathway by blocking the transmission of nerve impulses .
Pharmacokinetics
Similar compounds like procaine are usually rapidly absorbed and metabolized by the body . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would need to be studied to determine its bioavailability.
Result of Action
The primary result of the action of “this compound” would likely be a reduction in the sensation of pain, due to its potential role as a local anesthetic . By blocking sodium channels, it could prevent the transmission of pain signals to the brain .
Action Environment
The efficacy and stability of “this compound” could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, potentially impacting its ability to interact with its target . Additionally, the presence of other substances could affect its absorption and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Diethylamino)ethyl]aniline typically involves the alkylation of aniline with diethylaminoethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous flow reactors and automated systems to maintain consistent reaction parameters. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Diethylamino)ethyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
4-[2-(Diethylamino)ethyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylaniline: Similar structure but lacks the ethyl chain connecting the diethylamino group to the aniline ring.
N,N-Dimethylaniline: Contains methyl groups instead of ethyl groups attached to the nitrogen atom.
N-Ethylaniline: Has only one ethyl group attached to the nitrogen atom.
Uniqueness
4-[2-(Diethylamino)ethyl]aniline is unique due to the presence of both the diethylamino group and the ethyl chain, which confer distinct chemical and physical properties. These structural features enhance its reactivity and make it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
4-[2-(diethylamino)ethyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(4-2)10-9-11-5-7-12(13)8-6-11/h5-8H,3-4,9-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMDNRXGZICMBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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